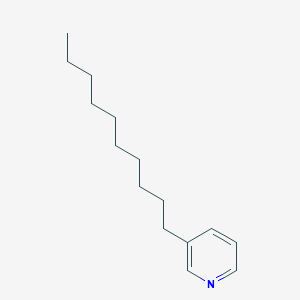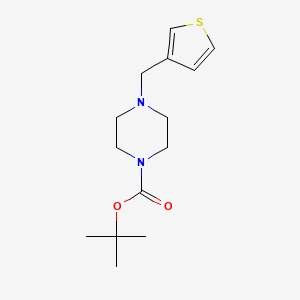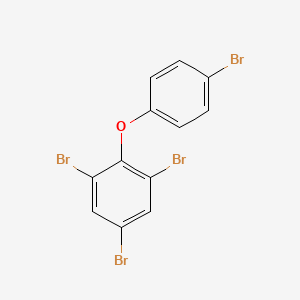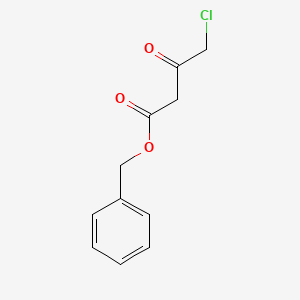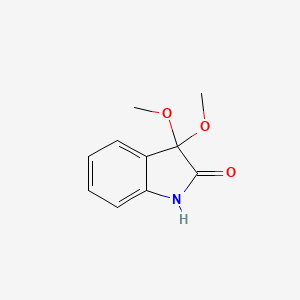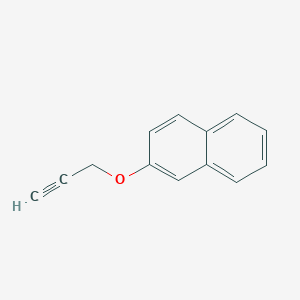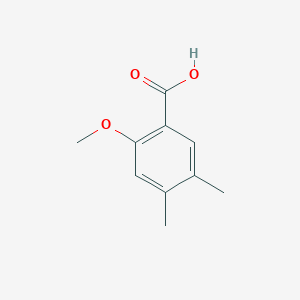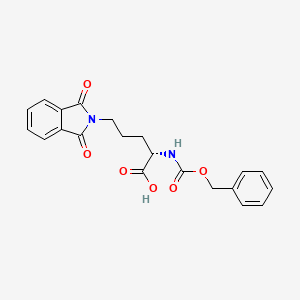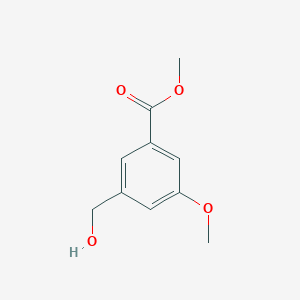
Methyl 3-(hydroxymethyl)-5-methoxybenzoate
Vue d'ensemble
Description
“Methyl 3-(hydroxymethyl)-5-methoxybenzoate” is an organic compound with the molecular formula C9H10O3 . It is also known by other names such as “Benzoic acid, m-hydroxy-, methyl ester”, “m-Carbomethoxyphenol”, “m-Hydroxybenzoic acid methyl ester”, “Methyl m-hydroxybenzoate”, “Methyl m-oxybenzoate”, “Methyl 3-hydroxybenzoate”, and "3-Hydroxybenzoic acid methyl ester" .
Molecular Structure Analysis
The molecular structure of “Methyl 3-(hydroxymethyl)-5-methoxybenzoate” consists of a benzoate group attached to a hydroxymethyl group . The InChI code for this compound is “1S/C9H10O3/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5,10H,6H2,1H3” and the InChI key is "FGOQWQMPNSYDBL-UHFFFAOYSA-N" .
Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 3-(hydroxymethyl)-5-methoxybenzoate” are not available, it’s worth noting that compounds with hydroxymethyl groups can undergo various types of reactions. For example, they can participate in nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
“Methyl 3-(hydroxymethyl)-5-methoxybenzoate” is a solid compound with a molecular weight of 166.18 . The compound is soluble in water, which may affect its behavior in the environment .
Applications De Recherche Scientifique
Application 1: One-Pot Wittig Synthesis from Fructose
- Methods of Application or Experimental Procedures: The synthesis was achieved by refluxing fructose in DMSO for 2 hours followed by a Wittig reaction with methyl(triphenylphosphoranylidene)acetate. The latter reaction occurred at room temperature in 1 hour. Flash chromatography over silica gel isolated two products 2a and 2b in a 4:1 ratio .
- Results or Outcomes: The best yield (56%) from both approaches was observed with a slight (1.2×) excess of the phosphorane calculated for starting fructose. Thus, a one-pot synthesis of a stable 5-HMF derivative (platform compound) with good water-solubility was developed and made it highly promising for biological screening .
Application 2: Enhancement of Photovoltaic Performances
- Summary of the Application: This compound could potentially be used in chlorophyll-based bio-inspired solar cells. The introduction of hydroquinone to the film samples enhanced the carrier lifetimes and the power conversion efficiency of Chl-based solar cells by 20% .
- Methods of Application or Experimental Procedures: The study involved sub-nanosecond pump–probe time-resolved absorption spectroscopy of Chl derivatives both in solution and solid film states .
- Results or Outcomes: The power conversion efficiency of Chl-based solar cells increased from 1.29% to 1.55% .
Application 3: Synthesis of Functional Poly (ε-caprolactone)
- Summary of the Application: Although not directly mentioned, similar compounds have been used in the synthesis of functional poly (ε-caprolactone) containing pendant pyridyl disulphide groups .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes: The specific results or outcomes are not provided in the source .
Application 4: Synthesis of Biofuel
- Summary of the Application: This compound could potentially be used in the synthesis of biofuels. The plant-derived furan 5-hydroxymethylfurfurol (5-HMF) is being extensively used as a transformation platform for the production of biofuels .
- Methods of Application or Experimental Procedures: The synthesis was achieved by refluxing fructose in DMSO for 2 hours followed by a Wittig reaction with methyl(triphenylphosphoranylidene)acetate .
- Results or Outcomes: The best yield (56%) from both approaches was observed with a slight (1.2×) excess of the phosphorane calculated for starting fructose .
Application 5: Production of Bioplastics
- Summary of the Application: This compound could potentially be used in the production of bioplastics. The plant-derived furan 5-hydroxymethylfurfurol (5-HMF) is being extensively used as a transformation platform for the production of bioplastics .
- Methods of Application or Experimental Procedures: The synthesis was achieved by refluxing fructose in DMSO for 2 hours followed by a Wittig reaction with methyl(triphenylphosphoranylidene)acetate .
- Results or Outcomes: The best yield (56%) from both approaches was observed with a slight (1.2×) excess of the phosphorane calculated for starting fructose .
Safety And Hazards
Orientations Futures
The hydroxymethylation of compounds is a simple chemical reaction that can lead to changes in physical-chemical properties and offer several therapeutic advantages . Therefore, “Methyl 3-(hydroxymethyl)-5-methoxybenzoate” and similar compounds could have potential applications in the development of new drugs and therapeutic agents .
Propriétés
IUPAC Name |
methyl 3-(hydroxymethyl)-5-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-9-4-7(6-11)3-8(5-9)10(12)14-2/h3-5,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMFUMLFHICVSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573088 | |
| Record name | Methyl 3-(hydroxymethyl)-5-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(hydroxymethyl)-5-methoxybenzoate | |
CAS RN |
367519-84-4 | |
| Record name | Methyl 3-(hydroxymethyl)-5-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



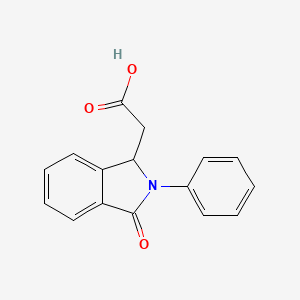
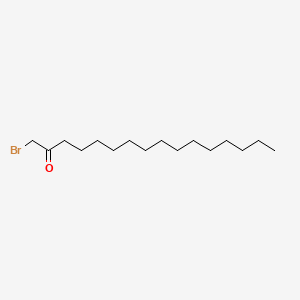
![8-Chloro-[1,3]dioxolo[4,5-g]quinazoline](/img/structure/B1602171.png)
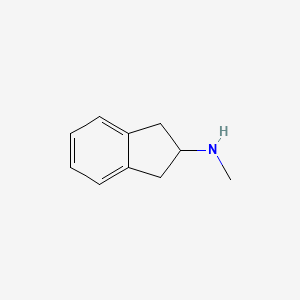
![4-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B1602174.png)
![5-Methoxyimidazo[1,2-a]pyridine](/img/structure/B1602175.png)
